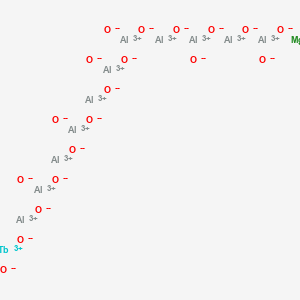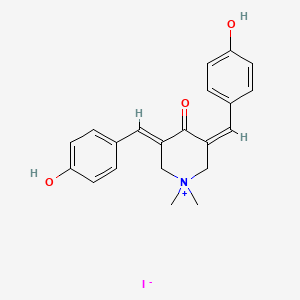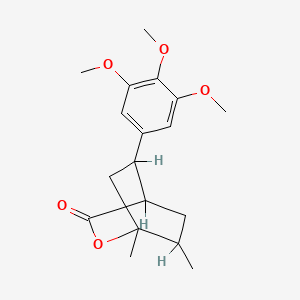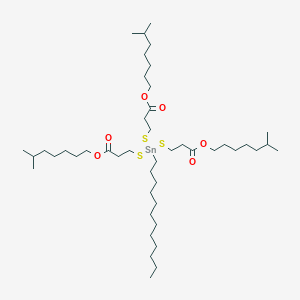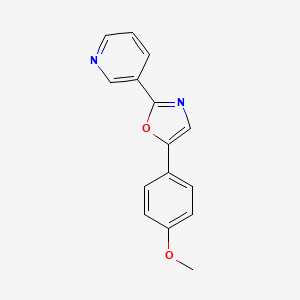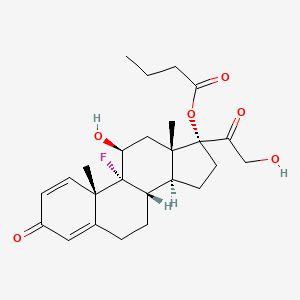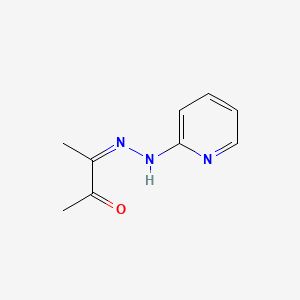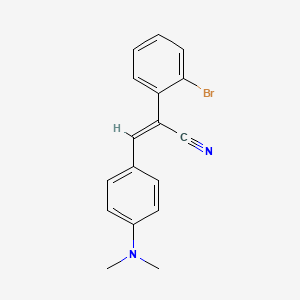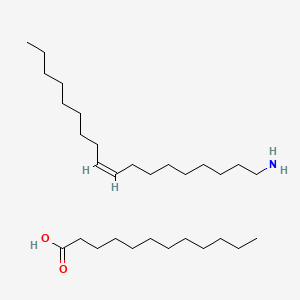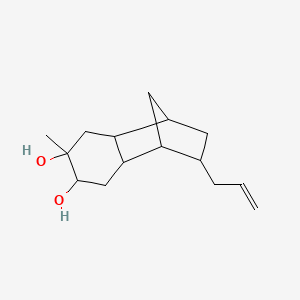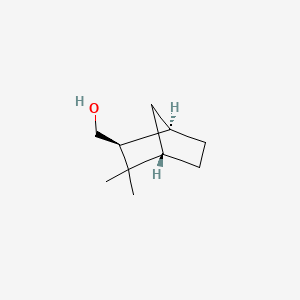
(1)-exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)-exo-3,3-Dimethylbicyclo(221)heptane-2-methanol is a bicyclic alcohol with a unique structure that includes a norbornane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)-exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol typically involves the Diels-Alder reaction, followed by reduction and functional group transformations. One common route starts with the Diels-Alder reaction between cyclopentadiene and isoprene to form a bicyclic intermediate. This intermediate is then subjected to reduction using reagents such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1)-exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Chlorides, bromides.
Scientific Research Applications
(1)-exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of (1)-exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)heptane-2-methanol: Similar structure but lacks the dimethyl groups.
Camphor: Contains a similar bicyclic structure but with different functional groups.
Norbornane: The parent hydrocarbon of the bicyclic system.
Uniqueness
(1)-exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl groups enhances its stability and alters its interaction with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
67560-14-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1R,2S,4S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m1/s1 |
InChI Key |
GICBKEFIACFATK-VGMNWLOBSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@H](C2)[C@@H]1CO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


